molecular formula C8H11N3 B13112279 5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine

5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine

Cat. No.: B13112279
M. Wt: 149.19 g/mol
InChI Key: WKXDSWJTTXBZJT-UHFFFAOYSA-N
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Description

5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine is a pyrimidine derivative with a molecular weight of 149.19 g/mol. This compound is known for its unique blend of reactivity and stability, making it a valuable asset in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine typically involves the reaction of appropriate pyrimidine precursors with 2-methylprop-1-en-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce pyrimidine amines .

Scientific Research Applications

5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptor proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • 2-Aminopyrimidine derivatives

Uniqueness

5-(2-Methylprop-1-en-1-yl)pyrimidin-2-amine is unique due to its specific structural features, which confer distinct reactivity and stability. This makes it particularly valuable in applications where these properties are essential .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5-(2-methylprop-1-enyl)pyrimidin-2-amine

InChI

InChI=1S/C8H11N3/c1-6(2)3-7-4-10-8(9)11-5-7/h3-5H,1-2H3,(H2,9,10,11)

InChI Key

WKXDSWJTTXBZJT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CN=C(N=C1)N)C

Origin of Product

United States

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